molecular formula C22H18N2O3S B2403486 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide CAS No. 477570-04-0

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide

Cat. No.: B2403486
CAS No.: 477570-04-0
M. Wt: 390.46
InChI Key: HWGXSNDVUPEYLV-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide has several applications in scientific research:

Mechanism of Action

Target of Action

tuberculosis . Therefore, it’s plausible that N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide may also target M. tuberculosis.

Mode of Action

tuberculosis . This suggests that this compound might interact with its targets to inhibit their function, leading to its anti-tubercular activity.

Biochemical Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . These pathways might be affected by the action of this compound.

Pharmacokinetics

Admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives . This suggests that this compound might also have a favourable pharmacokinetic profile.

Result of Action

tuberculosis . This suggests that this compound might also exhibit similar molecular and cellular effects.

Action Environment

The synthesis of benzothiazole derivatives has been achieved through various techniques including microwave irradiation , which suggests that the action of this compound might be influenced by environmental factors such as temperature and radiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide typically involves the condensation of 2-aminobenzothiazole with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs high-throughput methods such as microwave-assisted synthesis or flow chemistry. These methods offer advantages in terms of reaction speed, yield, and scalability. For instance, microwave irradiation can significantly reduce reaction times while maintaining high yields .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl)formohydrazido acetamide
  • N’-(1,3-benzothiazol-2-yl)-arylamides
  • 2-aminobenzothiazole derivatives

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide stands out due to its unique combination of benzothiazole and dimethoxybenzamide moieties, which confer distinct chemical and biological properties. Its dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-26-17-11-7-12-18(27-2)20(17)21(25)23-15-9-4-3-8-14(15)22-24-16-10-5-6-13-19(16)28-22/h3-13H,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGXSNDVUPEYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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